4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-18-11-13(12-20)9-10-17(18)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAULLJEEFTWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most direct route involves reacting 4-formyl-2-methoxyphenol with naphthalene-1-carbonyl chloride under acidic conditions. A modified Fischer esterification protocol employs sulfuric acid (H₂SO₄) as a catalyst in anhydrous dichloromethane (DCM). The reaction proceeds at 0–5°C to minimize side reactions, achieving a yield of 68–72% after 12 hours.
Reaction Conditions:
- Molar Ratio: 1:1.2 (phenol:acyl chloride)
- Catalyst: 5 mol% H₂SO₄
- Solvent: DCM
- Temperature: 0–5°C
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
This method faces challenges due to the sensitivity of the formyl group to strong acids, necessitating strict temperature control.
Steglich Esterification
To circumvent acid-sensitive functional groups, Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is employed. This method achieves higher yields (85–88%) by activating the carboxylic acid in situ.
Optimized Protocol:
- Dissolve naphthalene-1-carboxylic acid (1 equiv) and DCC (1.2 equiv) in dry tetrahydrofuran (THF).
- Add DMAP (0.1 equiv) and 4-formyl-2-methoxyphenol (1 equiv).
- Stir at 25°C for 24 hours under nitrogen.
- Filter to remove dicyclohexylurea (DCU), concentrate, and purify via flash chromatography.
Enzymatic and Green Chemistry Methods
Lipase-Catalyzed Esterification
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 60°C. This method offers a 76% yield with high enantioselectivity, avoiding hazardous solvents.
Key Parameters:
- Enzyme Loading: 10% w/w
- Water Activity (aₚ): 0.33 (maintained using saturated salt solutions)
- Reaction Time: 48 hours
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz) accelerates the reaction by enhancing mass transfer. Using ammonium acetate as a catalyst in ethanol-water (3:1), the method achieves 92% yield in 30 minutes.
Advantages:
- Reduced Time: 30 minutes vs. 24 hours (conventional)
- Solvent System: Ethanol-water (eco-friendly)
- Catalyst: 5 mol% ammonium acetate
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
A patent-pending continuous flow process (WO2017032673A1) utilizes a tubular reactor with residence time of 10 minutes. Key steps include:
- Step 1: Generate naphthalene-1-carbonyl chloride via Claisen condensation.
- Step 2: React with 4-formyl-2-methoxyphenol in dimethylacetamide (DMA) at 115°C.
- Step 3: Crystallize the product by quenching with ice-water.
Performance Metrics:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Catalyst | Solvent | Scalability |
|---|---|---|---|---|---|
| Fischer Esterification | 68–72 | 12 h | H₂SO₄ | DCM | Moderate |
| Steglich Esterification | 85–88 | 24 h | DCC/DMAP | THF | Lab-scale |
| Lipase-Catalyzed | 76 | 48 h | CAL-B | Solvent-free | Industrial |
| Ultrasound-Assisted | 92 | 0.5 h | NH₄OAc | Ethanol-water | Pilot-scale |
| Continuous Flow | 89 | 0.17 h | None | DMA | Industrial |
Challenges and Optimization Strategies
Byproduct Formation
The formyl group in 4-formyl-2-methoxyphenol is prone to aldol condensation under basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl naphthalene-1-carboxylate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl naphthalene-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in Schiff base formation with amines, which is a key step in many biological processes.
Comparison with Similar Compounds
Key Findings :
- The bulkier naphthalene-1-carboxylate group in the target compound may further modulate binding interactions due to enhanced π-π stacking .
- Isobutyrate and propionate derivatives prioritize industrial applications (e.g., flavoring), likely due to their lower molecular weight and higher volatility compared to aromatic esters .
Naphthalene-1-carboxylate Esters with Diverse Substituents
Naphthalene-1-carboxylate esters with varying phenyl substituents illustrate the impact of functional groups on synthesis and crystallography:
Key Findings :
- The chlorophenyl-oxoethyl derivative forms centrosymmetric dimers via C–H···O interactions, with a dihedral angle of 77.9° between aromatic planes. This structural rigidity may enhance thermal stability .
- High synthesis yields (>95%) are achievable for naphthalene-1-carboxylates under mild conditions (room temperature, dimethylformamide solvent), suggesting scalable production for the target compound .
Biological Activity
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through various methods, including oxidation and substitution reactions, which are detailed in the following table:
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | Potassium permanganate | Alkaline medium | High |
| Reduction | Sodium borohydride | Methanol | Moderate |
| Substitution | Sodium methoxide | Methanol | Variable |
Biological Activity
Research indicates that 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate exhibits a range of biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models .
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its potential protective effects against oxidative stress .
The biological activity of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate is linked to its ability to interact with cellular targets such as enzymes and receptors. The proposed mechanisms include:
- Schiff Base Formation : The formyl group can react with amines to form Schiff bases, a critical step in many biochemical pathways .
- Enzyme Inhibition : Indole derivatives, which include this compound, are known to inhibit various enzymes involved in metabolic pathways associated with cancer and inflammation .
Case Studies
Several studies have investigated the biological effects of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity :
- Antioxidant Evaluation :
Q & A
Q. Table 1. Comparative Toxicity Endpoints in Selected Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
